4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine
Description
4-Ethyl-N-(3-methoxypropyl)cyclohexan-1-amine is a cyclohexanamine derivative featuring an ethyl group at the 4-position of the cyclohexane ring and a 3-methoxypropylamine substituent at the nitrogen. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry. Its structure balances hydrophobic (ethyl group) and hydrophilic (methoxypropyl) components, which can influence solubility, bioavailability, and reactivity .
Properties
IUPAC Name |
4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-11-5-7-12(8-6-11)13-9-4-10-14-2/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYGVMRDOXAHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with ethyl magnesium bromide to form 4-ethylcyclohexanol.
Formation of Intermediate: The intermediate 4-ethylcyclohexanol is then reacted with 3-methoxypropylamine under acidic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Aryl halides, Acid chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Alkylated or arylated amines
Scientific Research Applications
4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methoxy vs. Ethoxy Groups : The methoxy group in the target compound improves hydrophilicity compared to its ethoxy analog (), which has a longer alkyl chain, increasing lipophilicity. This difference can affect membrane permeability in biological systems .
- Aromatic vs.
- Piperazinyl Groups : Compounds like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine () exhibit higher molecular weights and increased hydrogen-bonding capacity, making them suitable for drug candidates targeting neurological or oncological pathways .
Biological Activity
- Molecular Formula : C13H21N
- Molecular Weight : 195.32 g/mol
- Chemical Structure : The compound features a cyclohexane ring with an ethyl and a methoxypropyl substituent on the nitrogen atom, which may influence its biological interactions.
1. Anti-inflammatory Effects
Research on similar amine compounds has indicated potential anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that modifications in the structure of cyclohexanamine derivatives can lead to varying degrees of COX inhibition, which is crucial for developing anti-inflammatory agents .
2. Anticancer Potential
The polo-like kinase (Plk1) has been identified as a target for anticancer drug development, with various analogues showing inhibitory effects on cancer cell proliferation. Although direct studies on 4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine are lacking, its structural similarity to other amines suggests it could also interact with Plk1 or similar targets.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound D | 14.74 ± 0.48 | Inhibits Plk1 activity |
| Compound E | >50 | Non-specific |
The potential for this compound to exhibit anticancer activity remains an area for future exploration .
3. Neurotransmitter Modulation
Compounds structurally related to cyclohexanamines have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and norepinephrine levels, which could have implications for mood disorders and anxiety treatment.
Case Studies
While specific case studies on this compound are not available, research into related compounds provides valuable insights:
- Study on Cyclohexylamines : A study investigated various cyclohexylamines for their effects on serotonin receptors, revealing that certain modifications increased receptor affinity and selectivity.
- In Vivo Studies : Animal models have shown that derivatives of cyclohexanamines can reduce inflammation and pain responses similar to established non-steroidal anti-inflammatory drugs (NSAIDs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
